molecular formula C13H18O2 B12996628 Ethyl 3,5-diethylbenzoate

Ethyl 3,5-diethylbenzoate

Cat. No.: B12996628
M. Wt: 206.28 g/mol
InChI Key: ZMOPFRNZJKUPHU-UHFFFAOYSA-N
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Description

Ethyl 3,5-diethylbenzoate is a synthetic benzoate ester compound intended for laboratory research and development purposes. As an ester derivative of benzoic acid, it serves as a valuable intermediate in organic synthesis and materials science research. Researchers utilize this compound in the exploration of novel polymers, liquid crystals, and other advanced materials where its structural motif can influence properties. It may also find application in the development of pharmaceuticals and agrochemicals as a building block for more complex molecules. The specific mechanism of action for this compound is dependent on the particular research context and application. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 3,5-diethylbenzoate

InChI

InChI=1S/C13H18O2/c1-4-10-7-11(5-2)9-12(8-10)13(14)15-6-3/h7-9H,4-6H2,1-3H3

InChI Key

ZMOPFRNZJKUPHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(=O)OCC)CC

Origin of Product

United States

Synthetic Methodologies for Ethyl 3,5 Diethylbenzoate

Conventional Esterification Techniques Applied to Benzoic Acid Derivatives

The formation of an ester from a carboxylic acid and an alcohol is a fundamental reaction in organic chemistry. For ethyl 3,5-diethylbenzoate, this involves the reaction of 3,5-diethylbenzoic acid with ethanol (B145695).

The most common method for synthesizing ethyl benzoate (B1203000) derivatives is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org In the case of this compound, 3,5-diethylbenzoic acid is reacted with ethanol.

The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. chemicalbook.comscribd.com This is typically accomplished in two ways:

Using an excess of one reactant: Commonly, the alcohol (ethanol) is used in a large excess, as it can also serve as the solvent for the reaction. chemicalbook.commasterorganicchemistry.com

Removal of water: The water formed as a byproduct can be removed from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus. chemicalbook.com

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgquora.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. wikipedia.orgmasterorganicchemistry.comlibretexts.org

A study on the synthesis of ethyl benzoate (a related compound) using microwave-assisted Fischer esterification highlighted the efficiency of this method. Optimal yields were obtained by adjusting the ratio of benzoic acid to ethanol and controlling the reaction temperature and time. For instance, a 1:4.28 ratio of benzoic acid to ethanol at 170 °C for 5 minutes resulted in a 97% yield of ethyl benzoate. uwlax.edu This suggests that similar microwave-assisted conditions could be optimized for the synthesis of this compound.

Transesterification is another conventional method for preparing esters. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For the synthesis of this compound, a potential route would be the reaction of another ester of 3,5-diethylbenzoic acid (e.g., mthis compound) with a large excess of ethanol.

The reaction is driven to completion by the large excess of the new alcohol. libretexts.org For example, the transesterification of methyl benzoate to ethyl benzoate can be achieved by this method. libretexts.orgchemicalbook.com The mechanism under acidic conditions is similar to Fischer esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol. libretexts.org

Advanced Catalytic Approaches in Benzoate Ester Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer greater efficiency, selectivity, and functional group tolerance compared to conventional methods.

Palladium catalysts are exceptionally versatile in forming carbon-carbon bonds, which is essential for constructing the substituted benzene (B151609) ring of this compound. While direct palladium-catalyzed synthesis of this specific molecule is not extensively documented, related reactions provide a clear precedent.

For instance, palladium-catalyzed carbonylative coupling reactions are used to synthesize aryl esters. In one approach, chloroform (B151607) serves as a carbon monoxide source in a reaction with aryl halides and phenols, catalyzed by a palladium complex. organic-chemistry.org This method could theoretically be adapted to produce this compound from a suitably substituted aryl halide.

Another relevant example is the palladium-catalyzed synthesis of phthalazinones from 2-halomethyl benzoates. nih.gov Furthermore, palladium-catalyzed arylation of allylic benzoates using hypervalent siloxane derivatives has been shown to proceed in very good yields, demonstrating the utility of palladium in forming bonds to benzoate structures. organic-chemistry.org The synthesis of ethyl 3,5-diethynylbenzoate, a structurally related compound, has been achieved using a palladium-catalyzed Sonogashira coupling. researchgate.net These examples underscore the potential for developing a palladium-catalyzed route to this compound, likely starting from a di-halogenated benzene derivative and coupling it with appropriate ethylating agents, followed by esterification.

The precise placement of the two ethyl groups at the 3 and 5 positions of the benzene ring requires high chemo- and regioselectivity. Achieving this is a key challenge in the synthesis of the precursor, 3,5-diethylbenzoic acid. Friedel-Crafts alkylation is a classic method for introducing alkyl groups to an aromatic ring, but it often suffers from issues with polyalkylation and isomer control. quora.com

More advanced methods for the selective synthesis of substituted aromatics are therefore necessary. While specific literature on the chemo- and regioselective synthesis of 3,5-diethylbenzoic acid is sparse, general principles of modern organic synthesis can be applied. For example, directed ortho-metalation followed by alkylation could be a viable strategy, although it would require a directing group that can be later converted into a carboxylic acid.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uwlax.edu The synthesis of esters, including this compound, can be made more environmentally friendly through several approaches.

One key area is the use of more benign catalysts. For the esterification of benzoic acid, research has explored the use of expandable graphite (B72142) pre-treated with sulfuric acid as a recyclable catalyst under microwave heating. cibtech.org This method has been shown to be effective for the synthesis of ethyl benzoate, achieving a yield of 80.1% under optimized conditions (1:5 mole ratio of benzoic acid to ethanol, 8 wt% catalyst, 85 °C, 135 W microwave power for 1.5 hours). cibtech.org The catalyst showed good reusability for up to three cycles. cibtech.org

The use of microwave irradiation itself is a green chemistry principle, as it can lead to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. uwlax.educibtech.org

Another green approach involves avoiding corrosive mineral acids. Alcohol-mediated esterification of carboxylic acids with carbonates presents an alternative to traditional Fischer esterification. google.com This method avoids the use of strong, corrosive acids and the associated generation of potentially genotoxic byproducts. google.com

The use of heterogeneous catalysts, such as sulfonic resins, is another important green strategy. semanticscholar.org These catalysts can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste. semanticscholar.org

Research FindingMethodologyYield (%)Reference
Microwave-assisted synthesis of ethyl benzoateFischer Esterification97 uwlax.edu
Catalytic synthesis of ethyl benzoate with expandable graphiteMicrowave Heating80.1 cibtech.org

Microwave-Assisted Organic Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ajrconline.org This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and an improvement in product yields. ajrconline.org

The synthesis of ethyl benzoate derivatives through this method typically involves the Fischer esterification of the corresponding carboxylic acid with ethanol, often in the presence of a strong acid catalyst like concentrated sulfuric acid. nih.govresearchgate.net For this compound, the reaction would involve 3,5-diethylbenzoic acid and excess ethanol. The mixture is irradiated in a microwave oven at a specific power level for a short duration. nih.gov For instance, the synthesis of aromatic esters has been achieved with microwave irradiation for as little as 10 minutes, a significant improvement over the hours of reflux required by conventional methods. ajrconline.orgnih.gov

The key benefits of this "green chemistry" approach include not only speed and efficiency but also cleaner reactions with fewer side products. ajrconline.orgresearchgate.net The rapid heating minimizes the potential for thermal decomposition of reactants and products.

Table 1: Comparison of Microwave-Assisted vs. Conventional Esterification

ParameterMicrowave-Assisted SynthesisConventional Synthesis (Reflux)Source(s)
Reaction Time 5-15 minutes30 minutes - several hours ajrconline.orgnih.gov
Energy Input Direct, efficient heating of reactantsIndirect, slow heating of vessel ajrconline.org
Yield Generally higherVariable, often lower ajrconline.org
By-products Often reducedMore prevalent ajrconline.org

Biocatalytic Routes and Fermentation-Based Production of Carboxylates

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. These routes can involve either the direct enzymatic synthesis of the ester or the production of the precursor carboxylate via fermentation, which is then chemically or enzymatically esterified.

Fermentation-Based Production of Carboxylates: Anaerobic digestion and fermentation of organic feedstocks, such as lignocellulosic biomass or glycerol (B35011), can produce a variety of short- and medium-chain carboxylic acids. nih.govembrapa.br This "carboxylate platform" is a cornerstone of waste valorization, transforming low-value organic materials into valuable chemical precursors. nih.gov Microbial consortia or specific strains like Clostridium acetobutylicum are capable of producing acids such as butyric acid and caproic acid, which are important intermediates. embrapa.br These biologically-derived carboxylates can then serve as the feedstock for ester production.

Biocatalytic Esterification: The direct conversion of carboxylates to esters can be achieved using isolated enzymes or whole-cell biocatalysts. Lipases are a common class of enzymes used for esterification reactions due to their stability and activity in non-aqueous environments. mdpi.com The process involves reacting the carboxylic acid with an alcohol in the presence of the lipase. This method is highly selective and operates under mild conditions, minimizing energy consumption and unwanted side reactions. mdpi.com

A novel integrated approach involves capturing carboxylates produced during fermentation using an anion exchange resin. The captured carboxylate is then desorbed and simultaneously esterified using CO2-expanded alcohols (e.g., ethanol). google.comrsc.org This method streamlines the downstream processing, reduces waste, and avoids the need for harsh acidic conditions typically required for acidification prior to esterification. google.com This technique has been successfully applied to various carboxylates and can be used to produce a range of esters, including diethyl benzoate. google.com

Table 2: Examples of Biocatalytic Systems for Ester Production

Biocatalytic SystemProcess DescriptionTarget ProductsSource(s)
Engineered E. coliIn-situ fermentation and extraction from glucose and carboxylates.Branched-chain esters (e.g., isobutyl propionate) nih.gov
Anion Exchange & CO2-Expanded AlcoholRecovery of carboxylates from fermentation broth followed by esterification.Various esters (e.g., diethyl succinate, diethyl benzoate) google.com
Immobilized Lipase (e.g., Novozym® 435)Solvent-free esterification of a carboxylic acid and an alcohol.Specialty esters (e.g., biolubricants) mdpi.com
Clostridium acetobutylicumBioaugmentation in glycerol fermentation to enhance carboxylate production.n-caproic acid, n-butyric acid (precursors for esters) embrapa.br

Purification and Isolation Techniques for this compound

Following synthesis, the crude reaction mixture contains the desired ester, this compound, along with unreacted starting materials (3,5-diethylbenzoic acid, ethanol), the acid catalyst (e.g., sulfuric acid), and by-products like water. A multi-step purification process is required to isolate the pure ester. weebly.comscienceready.com.au

Neutralization and Washing: The first step is to neutralize the acid catalyst and remove any unreacted carboxylic acid. The crude mixture is transferred to a separatory funnel and washed with an aqueous solution of a weak base, typically sodium carbonate or sodium bicarbonate. scienceready.com.au This converts the acidic impurities into their corresponding water-soluble sodium salts, which partition into the aqueous layer. Carbon dioxide effervescence is often observed during this step. Following the basic wash, the organic layer is typically washed with water to remove any remaining base and other water-soluble impurities. scribd.com

Liquid-Liquid Extraction: This technique separates the target compound based on its solubility. The ester, being less dense and immiscible with water, forms a distinct organic layer that can be separated from the aqueous layer containing the neutralized acids and salts using a separatory funnel. weebly.comyoutube.com

Drying: After separation, the organic layer is saturated with a small amount of dissolved water. A drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, is added to the ester. scribd.comorgsyn.org The drying agent absorbs the water, and is subsequently removed by filtration, leaving the dry, crude ester.

Final Purification by Distillation: The final step to obtain the pure ester is typically fractional distillation under reduced pressure (vacuum distillation). This technique separates liquids based on differences in their boiling points. Distillation effectively removes any remaining unreacted alcohol and other volatile impurities, yielding the purified this compound. scienceready.com.au In some cases, particularly if the ester is a solid at room temperature, recrystallization can be used as an alternative or additional purification step to achieve high purity. illinois.edu

Table 3: Summary of Purification Steps for an Ester

StepTechniqueReagents/ApparatusPurposeSource(s)
1. NeutralizationWashing/ExtractionSeparatory Funnel, Sodium Bicarbonate SolutionTo remove acid catalyst and unreacted carboxylic acid. scienceready.com.au
2. SeparationLiquid-Liquid ExtractionSeparatory FunnelTo separate the organic ester layer from the aqueous layer. weebly.com
3. DryingDehydrationAnhydrous Sodium Sulfate, Beaker, Filter FunnelTo remove residual water from the isolated ester. scribd.comorgsyn.org
4. PurificationFractional DistillationDistillation ApparatusTo separate the pure ester from remaining volatile impurities. scienceready.com.au

Advanced Spectroscopic and Structural Characterization of Ethyl 3,5 Diethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of Ethyl 3,5-diethylbenzoate, enabling the precise mapping of its atomic framework through the examination of nuclear spin behavior in a magnetic field.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum of this compound provides definitive information about the number of distinct proton environments, their chemical surroundings, and their proximity to neighboring protons. The spectrum is characterized by specific chemical shifts (δ) and spin-spin coupling patterns.

The ethyl ester group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to three methyl protons, resulting in a quartet. The terminal methyl protons (-OCH₂CH₃) are adjacent to two methylene protons, producing a triplet.

The two ethyl groups attached to the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. Their methylene protons (-CH₂CH₃) appear as a quartet, being coupled to the adjacent methyl protons. Correspondingly, the methyl protons of these ethyl groups produce a triplet.

The aromatic protons also exhibit a distinct pattern. There are two equivalent protons at the C2 and C6 positions and one proton at the C4 position, each giving rise to separate signals.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (C2, C6) ~7.7 s - 2H
Ar-H (C4) ~7.4 s - 1H
-OCH₂CH₃ ~4.3 q ~7.1 2H
Ar-CH₂CH₃ ~2.7 q ~7.6 4H
-OCH₂CH₃ ~1.4 t ~7.1 3H
Ar-CH₂CH₃ ~1.2 t ~7.6 6H

Note: This is a predicted spectrum. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. In this compound, symmetry dictates the number of distinct signals. The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl ester group, the aromatic carbons, and the carbons of the two equivalent ethyl substituents on the ring. The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~166
C1 (Ar) ~131
C2, C6 (Ar) ~128
C3, C5 (Ar) ~143
C4 (Ar) ~130
-OCH₂CH₃ ~61
Ar-CH₂CH₃ ~29
-OCH₂CH₃ ~14
Ar-CH₂CH₃ ~15

Note: This is a predicted spectrum. Actual experimental values may vary slightly.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. For this compound, cross-peaks would be observed between the methylene and methyl protons of the ethyl ester group, and similarly between the methylene and methyl protons of the C3/C5 ethyl substituents, confirming their direct spin-spin coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to. For instance, the proton signal for the ester's methylene group would show a correlation to its corresponding carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Patterns

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. The gas chromatogram would show a single peak for pure this compound, and the associated mass spectrum would reveal its molecular ion peak (M⁺) and a characteristic fragmentation pattern.

The molecular ion peak would correspond to the molecular weight of the compound (C₁₃H₁₈O₂), which is 206.28 g/mol . Key fragmentation patterns would likely involve the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z 161, and the subsequent loss of carbon monoxide (CO) to yield a fragment at m/z 133. Another characteristic fragmentation is the loss of an ethyl radical from the ring.

Table 3: Predicted Major Fragments in the GC-MS Spectrum of this compound

m/z Proposed Fragment
206 [M]⁺ (Molecular Ion)
177 [M - C₂H₅]⁺
161 [M - OCH₂CH₃]⁺
133 [M - OCH₂CH₃ - CO]⁺

Note: These are predicted fragmentation patterns based on typical ester fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₁₃H₁₈O₂), the calculated exact mass is 206.1307. HRMS analysis would be expected to yield a measured mass extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique fingerprint of the compound. For this compound, the key functional groups are the ester and the substituted aromatic ring.

The carbonyl (C=O) stretch of the ester group is a prominent and diagnostic feature in the IR spectrum. orgchemboulder.com In aromatic esters like this compound, this absorption band is typically observed in the range of 1730-1715 cm⁻¹. orgchemboulder.comudel.edu The conjugation of the carbonyl group with the benzene ring slightly lowers the frequency compared to aliphatic esters. orgchemboulder.comquimicaorganica.org The C-O stretching vibrations of the ester group also produce strong bands, typically appearing in the 1300-1000 cm⁻¹ region. orgchemboulder.comquimicaorganica.org

The aromatic nature of this compound is confirmed by several characteristic absorptions. The C-H stretching vibrations of the aromatic ring protons are expected to appear in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org The in-ring C-C stretching vibrations of the benzene ring typically give rise to bands at approximately 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org Furthermore, the substitution pattern on the benzene ring can be deduced from the C-H out-of-plane bending vibrations, also known as "wags". For a 1,3,5-trisubstituted benzene ring, these bands are anticipated in specific regions that help distinguish it from other substitution isomers. spectroscopyonline.com The presence of ethyl groups is indicated by the characteristic C-H stretching and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups in the aliphatic part of the molecule.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch2975-2850
Ester C=OStretch1730-1715
Aromatic C=CIn-ring stretch1600-1585, 1500-1400
Ester C-OStretch1300-1000
Aromatic C-HOut-of-plane bend900-675

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to FT-IR, providing detailed information about the vibrational modes of a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy relies on the inelastic scattering of light. This often results in different selection rules, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 2: Expected Raman Shifts for Key Vibrational Modes in Substituted Benzenes

Vibrational ModeGeneral Wavenumber Range (cm⁻¹)Notes
Ring Breathing990 - 1010Position is sensitive to substitution.
C-C Ring Stretch1580 - 1610Often appears as a doublet.
C-H In-plane Bend1020 - 1050
C-H Out-of-plane Bend670 - 900Dependent on substitution pattern.
C=O Stretch (Ester)1715 - 1730Can be weaker in Raman than in IR.

Advanced Chromatographic Analysis

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for quantifying its presence in a mixture. For this compound, a variety of advanced chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be a common approach. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov

The purity of an this compound sample can be determined by analyzing the chromatogram. A pure sample will ideally show a single, sharp peak. The presence of additional peaks would indicate impurities. By integrating the area under each peak, the relative percentage of each component can be calculated, providing a quantitative measure of purity. For accurate quantification, a calibration curve is typically generated using standards of known concentration. nih.gov The choice of detector is also crucial; a UV detector is commonly used for aromatic compounds like this compound, as the benzene ring absorbs UV light. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of Benzoate (B1203000) Esters

ParameterTypical Condition
ColumnReversed-phase C18, 5 µm particle size
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV at 254 nm or Diode Array Detector (DAD)
Flow Rate1.0 mL/min
Injection Volume10-20 µL

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. For the analysis of this compound, UPLC can provide a more detailed purity profile, potentially resolving impurities that might co-elute with the main peak in an HPLC separation. The fundamental principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for a more rigorous assessment of the compound's purity.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile compounds. Given that this compound is an ester with a moderate molecular weight, it is amenable to GC analysis. fao.org In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for organic compounds, providing high sensitivity. fao.org

GC is particularly useful for identifying and quantifying any volatile impurities that may be present in a sample of this compound. This could include residual starting materials from its synthesis or by-products. For more definitive identification of unknown peaks, GC is often coupled with Mass Spectrometry (GC-MS), which provides mass spectral data for each separated component, allowing for structural elucidation. gcms.cznih.gov

Table 4: Typical GC Parameters for the Analysis of Benzoate Esters

ParameterTypical Condition
ColumnCapillary column (e.g., DB-5MS)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., 50 °C to 250 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

X-ray Crystallography for Solid-State Molecular Architecture

The determination of a molecule's three-dimensional structure in the solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain data for this compound. However, at present, there are no publicly available X-ray crystallography studies for this specific compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.

While crystallographic data is absent for the title compound, studies on structurally related molecules illustrate the type of insights this analysis can provide. For instance, the crystal structure of ethyl 3,5-dinitrobenzoate (B1224709) has been determined, revealing details about the rotation of its nitro and carboxyl groups relative to the aromatic ring. rsc.org Similarly, a study on ethyl 2,6-dimethoxybenzoate provided unambiguous confirmation of its structure through single-crystal X-ray diffraction. mdpi.comresearchgate.net These examples underscore the utility of X-ray crystallography in confirming molecular structure and understanding conformational details. rsc.orgmdpi.comresearchgate.net

Should single crystals of this compound be grown and analyzed in the future, the resulting data would offer invaluable information on its solid-state conformation and packing. Such data would be presented in a table similar to the hypothetical one below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

Parameter Value
Chemical FormulaC₁₃H₁₈O₂
Formula Weight206.28 g/mol
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)

The pursuit of this data remains a valuable objective for the complete structural elucidation of this compound.

Computational and Theoretical Studies of Ethyl 3,5 Diethylbenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For ethyl 3,5-diethylbenzoate, these methods can predict its geometry, energy, and the distribution of electrons, which are key to understanding its reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization and energy calculations of organic molecules, including aromatic esters. For instance, studies on various alkyl-substituted benzoic acids have utilized DFT at the B3LYP/6-311+G(d,p) level to calculate their energies and enthalpies. nih.gov This level of theory has been shown to provide good correlation with experimental data for related compounds. nih.gov

In the case of this compound, DFT calculations would be expected to predict a planar or near-planar benzene (B151609) ring. The ethyl ester and the two ethyl groups attached to the ring will have specific preferred orientations to minimize steric hindrance. The geometry of the ester group itself is of particular interest. In methyl benzoate (B1203000), the ester group is planar with the benzene ring to maximize conjugation. rsc.org However, the presence of two meta-ethyl groups in this compound might induce slight torsional angles to alleviate steric strain.

The energies calculated through DFT can be used to determine the relative stabilities of different conformers and to calculate thermodynamic properties such as the enthalpy of formation. For a series of alkyl-substituted benzoic acids, DFT calculations have been shown to predict enthalpies of formation with a standard deviation of 2.1 kJ mol⁻¹, which is close to experimental uncertainty. nih.gov

Table 1: Representative Calculated Thermodynamic Parameters for Substituted Benzoic Acids using DFT

CompoundCalculated ParameterValue (kJ mol⁻¹)Reference
Benzoic AcidEnthalpy of Formation (gas)-303.9 nih.gov
3-Methylbenzoic AcidEnthalpy of Formation (gas)-340.2 nih.gov
4-Methylbenzoic AcidEnthalpy of Formation (gas)-342.1 nih.gov
3,5-Dimethylbenzoic AcidEnthalpy of Formation (gas)-374.5 nih.gov

This table presents data for analogous compounds to illustrate the type of information obtained from DFT calculations. Specific values for this compound are not available in the searched literature.

Ab initio methods, which are based on first principles without the use of empirical parameters, are crucial for determining the electronic properties of molecules. For aromatic esters, these methods can provide information on charge distribution, dipole moments, and frontier molecular orbitals (HOMO and LUMO).

The electronic properties of substituted benzoates are significantly influenced by the nature and position of the substituents on the aromatic ring. researchgate.net The two ethyl groups in the meta positions of this compound are weakly electron-donating. This would be expected to slightly increase the electron density on the aromatic ring compared to unsubstituted ethyl benzoate.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound, the HOMO would likely be localized on the benzene ring, while the LUMO might have significant contributions from the carbonyl group of the ester.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key torsional angles are those associated with the ethyl groups on the ring and the ethyl ester group. Conformational analysis of similar molecules, such as ethyl benzene, has shown the existence of multiple low-energy conformers. rsc.org

For this compound, the rotation of the ethyl groups on the ring and the rotation around the C-O bond of the ester will define the primary conformational isomers. The energy landscape would likely show several local minima corresponding to different staggered conformations of the ethyl chains and the orientation of the ester group relative to the ring. The global minimum would represent the most stable conformation, which is a balance between steric repulsion and electronic effects. Studies on ortho-disubstituted benzenes have demonstrated that the presence of bulky substituents can significantly influence the preferred conformation of side chains. rsc.org

In the condensed phase (liquid or solid), the properties of this compound are governed by intermolecular interactions. These interactions include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. The ester functionality introduces a polar region in an otherwise nonpolar molecule, leading to specific packing arrangements in the solid state. acs.org

Studies on aromatic esters have shown that π-π stacking between benzene rings and interactions involving the ester group are important in determining the crystal structure. researchgate.net The presence of the ethyl groups in this compound will influence the efficiency of π-π stacking due to steric hindrance. Hirshfeld surface analysis of related aromatic esters has been used to visualize and quantify intermolecular contacts, revealing the importance of various weak interactions in the crystal packing. acs.org

Structure-Activity Relationship (SAR) Modeling for Diethylbenzoate Analogs

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. While no specific SAR studies on this compound were found, research on other benzoate derivatives provides a basis for understanding how structural modifications could impact its properties.

SAR studies on benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring are critical for their biological activity. iomcworld.comnih.gov For example, in the context of antifungal activity, the electronic properties of the substituents play a significant role. nih.gov

For a hypothetical series of diethylbenzoate analogs, an SAR model could explore the effects of:

Alkyl chain length of the ester: The size of the alkyl group in the ester can influence properties like solubility and metabolic stability. nih.gov

Position and nature of substituents on the ring: Moving the ethyl groups to different positions (ortho, para) or replacing them with other functional groups would significantly alter the electronic and steric properties of the molecule, thereby affecting its interactions with biological targets or its chemical reactivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models often use molecular descriptors to predict activity. For a series of diethylbenzoate analogs, relevant descriptors might include:

Table 2: Potential Descriptors for SAR Modeling of Diethylbenzoate Analogs

Descriptor TypeExample DescriptorsRelevance
Electronic Hammett constants (σ), Atomic charges, Dipole momentQuantify the electron-donating/withdrawing effects of substituents. researchgate.net
Steric Molar refractivity, van der Waals volumeDescribe the size and shape of the molecule, which can affect binding to a target.
Hydrophobic LogP (octanol-water partition coefficient)Indicates the lipophilicity of the molecule, which is important for membrane permeability.
Topological Molecular connectivity indicesEncode information about the branching and connectivity of the molecule.

This table is illustrative and based on general principles of SAR and QSAR as applied to similar classes of compounds.

Quantitative Structure-Activity Relationship (QSAR) Derivations

QSAR studies are mathematical models that correlate the chemical structure of a compound with its biological activity. journalmedicals.com For antitubercular drug discovery, QSAR helps in predicting the efficacy of new compounds before their synthesis, thereby saving resources. journalmedicals.com While direct QSAR models for this compound are not prominent in the literature, extensive QSAR analyses have been conducted on various classes of benzoic acid derivatives and other antitubercular agents. dergipark.org.trnih.govresearchgate.net

These studies consistently highlight the importance of specific physicochemical properties, or "descriptors," in determining a compound's activity against Mycobacterium tuberculosis. The primary descriptors identified fall into several categories:

Electronic Descriptors: Properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and total energy (Te) have been shown to be dominant in explaining the antimicrobial activity of p-amino benzoic acid derivatives. researchgate.net

Steric Descriptors: The three-dimensional shape and bulk of the molecule, represented by steric fields, often show strong correlations with anti-TB activity. dergipark.org.tr

Lipophilic Descriptors: The lipophilicity, or "greasiness," of a molecule is significant for its ability to penetrate the waxy mycolic acid layer of the mycobacterial cell wall. QSAR models for related benzoyl amino benzoic acid derivatives have indicated the significance of lipophilic parameters in their inhibitory potential. dergipark.org.tr

Topological Descriptors: These descriptors relate to the connectivity and branching of atoms within the molecule and have been successfully used to model the activity of diverse antitubercular agents. journalmedicals.com

The insights from these QSAR studies on related structures are crucial for the rational design of new PptT inhibitors based on the this compound framework, guiding modifications to optimize activity.

Table 1: Key Descriptor Classes in QSAR for Antitubercular Benzoic Acid Derivatives
Descriptor ClassExamplesRelevance to Activity
ElectronicLUMO Energy, Total Energy, Dipole MomentInfluences reaction mechanisms and intermolecular interactions. researchgate.net
Steric / 3DMolecular Volume, Surface Area, Steric Fields (from CoMFA)Determines the fit of the molecule into the target's active site. dergipark.org.tr
LipophilicLogP, Hydrophobic FieldsCrucial for cell wall penetration and reaching the intracellular target. dergipark.org.tr
TopologicalConnectivity Indices, Shape IndicesDescribes molecular size and shape, which relates to binding interactions. journalmedicals.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. tandfonline.comnih.gov This "pharmacophore" can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. acs.orgtandfonline.com

For the inhibitors of PptT derived from this compound, a ligand-based pharmacophore model can be constructed based on the structure of highly active compounds like the amidinourea AU 8918. nih.govresearchgate.net The key features of such a model would likely include:

Hydrogen Bond Acceptor (HBA): The urea (B33335) oxygen atom can accept hydrogen bonds.

Hydrogen Bond Donor (HBD): The amidinium group is protonated at physiological pH and acts as a strong hydrogen bond donor. nih.gov

Aromatic Ring (AR): The diethylphenyl group, originating from the this compound core, serves as a critical aromatic and hydrophobic feature.

Hydrophobic (HY): The ethyl groups on the benzene ring contribute to hydrophobic interactions within the target's binding pocket.

The successful development of such a pharmacophore model allows for the virtual screening and identification of new chemical scaffolds that could act as PptT inhibitors, potentially moving beyond the initial amidinourea series to find compounds with improved properties. tandfonline.comnih.gov

Table 2: Representative Pharmacophore Features for PptT Inhibitors
Pharmacophore FeatureCorresponding Chemical Group (in AU 8918)Predicted Role in Binding
Aromatic Ring (AR)Diethylphenyl moietyForms hydrophobic and potential π-stacking interactions.
Hydrogen Bond Donor (HBD)Protonated Amidinium groupForms critical hydrogen bonds or salt bridges with acidic residues (e.g., Glu157). nih.gov
Hydrogen Bond Acceptor (HBA)Urea carbonyl oxygenParticipates in hydrogen bonding network within the active site.
Hydrophobic (HY)Ethyl groupsEngages in van der Waals interactions in hydrophobic regions of the binding site.

Molecular Docking Studies with Biological Targets (e.g., PptT)

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This technique has been pivotal in understanding how inhibitors derived from this compound interact with their target, PptT. nih.gov

Ligand Binding Site Characterization

The structural basis for the inhibition of PptT by the amidinourea AU 8918 has been elucidated through X-ray crystallography (PDB ID: 6CT5). rcsb.orgebi.ac.uk The crystal structure reveals that the inhibitor binds in a channel that normally accommodates the phosphopantetheine arm of Coenzyme A (CoA), a natural substrate of the enzyme. nih.govacs.org

Prediction of Binding Affinities and Interactions

Docking studies, guided by the crystal structure, have been used to predict the binding affinities of a series of analogues and to rationalize their structure-activity relationships (SAR). nih.govresearchgate.net These studies explore how modifications to the inhibitor's structure impact its biochemical potency, often measured as the half-maximal inhibitory concentration (IC₅₀).

Research has shown that the amidinourea moiety is largely optimized, but potency can be significantly enhanced by substitutions on the aromatic ring. nih.govresearchgate.net For example, adding para-substituents to the phenyl ring can lead to additional favorable interactions. Docking models of compounds like 5k (a p-benzamide analogue) suggest that the added substituent can form stabilizing interactions with other residues, such as Lysine-75 (K75), at the entrance of the binding pocket. researchgate.net

The primary interactions predicted by molecular docking, which are consistent with the SAR data, include:

Salt Bridge/Charged H-Bond: A strong interaction between the inhibitor's protonated amidinium group and the side chain of Glu157. nih.govmdpi.com

Hydrophobic Interactions: The diethylphenyl ring fits into the hydrophobic antechamber of the binding site, making van der Waals contacts. The ethyl groups are crucial for optimizing this fit.

Hydrogen Bonds: Additional hydrogen bonds can be formed between the inhibitor and the protein backbone or other residues.

These computational predictions align well with experimental data, confirming the binding mode and providing a robust framework for the design of next-generation PptT inhibitors.

Table 3: Structure-Activity Relationship (SAR) of Amidinourea Inhibitors of PptT
Compound IDModification from Parent StructurePptT IC₅₀ (µM)Mtb MIC (µM)
AU 8918 (1)Parent Compound2.32.3
4bN-terminal Ethyl groups0.9924
4cN-terminal Isopropyl groups10.410.6
5kp-benzamide on phenyl ring0.252.0
5np-phenylsulfonamide on phenyl ring0.222.4
Data adapted from studies on amidinourea inhibitors. nih.govresearchgate.net Mtb MIC is the Minimum Inhibitory Concentration against the whole cell.

Chemical Reactivity and Derivatization of Ethyl 3,5 Diethylbenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The central ester group is a key reactive site, susceptible to cleavage through several mechanisms. Carboxylic esters can be hydrolyzed to their parent carboxylic acid and alcohol components. This transformation can be promoted by either aqueous acid or base, with the latter being known as saponification.

Under acidic conditions, the mechanism involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A subsequent nucleophilic attack by water forms a tetrahedral intermediate. libretexts.org Following proton transfers, the alcohol component is eliminated, and deprotonation of the newly formed carbonyl yields the carboxylic acid. youtube.com This entire process is reversible and is essentially the reverse of Fischer esterification. youtube.com

Base-promoted hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic ester carbonyl carbon. libretexts.org This also forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form a carboxylic acid. libretexts.org A rapid acid-base reaction follows, where the liberated alkoxide deprotonates the carboxylic acid, driving the reaction to completion. libretexts.org

Studies comparing the hydrolytic stability of various alkyl benzoates have shown that stability is influenced by the size of the alkoxy group. nih.gov For instance, ethyl benzoate (B1203000) has been found to be less metabolically stable in rat plasma and liver microsomes than methyl benzoate. nih.gov This suggests that the ethyl ester is more readily cleaved than the methyl ester under these biological conditions. nih.gov

CompoundHalf-life in Rat Plasma (min)Half-life in Rat Liver Microsomes (min)Half-life in Base Hydrolysis (min)
Methyl benzoate 361514
Ethyl benzoate 171214
n-Propyl benzoate 10Not specified19
n-Butyl benzoate 10Not specified21

This table presents comparative hydrolytic stability data for various alkyl benzoates, based on findings from referenced studies. nih.gov

Beyond direct hydrolysis, oxidative cleavage of the ester can occur, for example, catalyzed by cytochrome P-450 enzymes. nih.gov This mechanism involves the abstraction of a hydrogen atom from the alkyl group of the ester. nih.gov Rate studies have indicated that the reaction is more rapid with the removal of an ethyl group compared to a methyl group, suggesting the ethyl group optimizes both steric and inductive effects for this type of cleavage. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene (B151609) ring of Ethyl 3,5-diethylbenzoate is subject to aromatic substitution reactions, with the outcome dictated by the combined electronic effects of the substituents. The two ethyl groups at the 3- and 5-positions are electron-donating through an inductive effect (+I) and hyperconjugation. stackexchange.com These are considered activating groups and direct incoming electrophiles to the ortho and para positions. stackexchange.com Conversely, the ethyl ester group is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. bloomtechz.com

In the case of this compound, the positions meta to the ester (positions 3 and 5) are already occupied by the activating ethyl groups. The positions ortho and para to the ethyl groups (positions 2, 4, and 6) are therefore activated. Consequently, electrophilic aromatic substitution, such as nitration or halogenation, is predicted to occur at the 2-, 4-, and 6-positions of the benzene ring. Among alkylbenzenes, ethylbenzene (B125841) is considered more reactive towards electrophilic substitution than benzene due to these activating effects. stackexchange.comquora.com

Nucleophilic aromatic substitution (SNAr) on the unmodified this compound ring is unlikely, as this reaction requires the ring to be electron-deficient, typically through the presence of strong electron-withdrawing groups. researchgate.net The electron-donating nature of the two ethyl groups makes the ring electron-rich, thus disfavoring nucleophilic attack. However, derivatization of the parent compound can render it susceptible to SNAr. For example, the synthesis of Ethyl 3,5-dinitrobenzoate (B1224709) introduces two powerful nitro groups, which are strongly electron-withdrawing. fishersci.ienih.govnist.gov In such a derivative, the ring becomes highly activated towards nucleophilic attack, allowing for the displacement of a suitable leaving group. researchgate.netscribd.com

Functional Group Transformations Involving the Ethyl Substituents

The two ethyl groups attached to the benzene ring possess reactive benzylic protons that can participate in various functional group transformations. These reactions allow for the modification of the alkyl side chains without altering the ester group or the aromatic core under controlled conditions.

Common transformations include:

Oxidation: The benzylic carbons of the ethyl groups can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Depending on the reaction conditions, this can lead to the formation of corresponding ketone derivatives (3,5-diacetylbenzoate) or, with more vigorous oxidation, carboxylic acid derivatives (3,5-dicarboxybenzoate).

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen (e.g., bromine) at the benzylic position of the ethyl groups. This yields α-haloalkyl derivatives which are valuable synthetic intermediates for further nucleophilic substitution reactions.

Catalytic Applications and Ligand Precursor Roles

While not a catalyst itself, this compound and its derivatives serve as important precursors for the synthesis of complex organic molecules that function as ligands in metal-catalyzed reactions. axionbiosystems.com The structural backbone, or "scaffold," can be functionalized to create specific binding sites for metal ions, enabling applications in catalysis. nih.govmdpi.comnih.gov

The development of catalysts for the hydrogen evolution reaction (HER) is crucial for producing clean hydrogen fuel. otago.ac.nz Research in this area has explored the use of complexes made from earth-abundant metals and sophisticated organic ligands. otago.ac.nz Ligands derived from benzoate precursors have been synthesized and complexed with metals such as copper, nickel, and cobalt. otago.ac.nz These resulting metal complexes have been subsequently tested for their efficacy as catalysts for HER under both photocatalytic and electrocatalytic conditions. otago.ac.nz This demonstrates a direct application pathway from a benzoate-type molecule to a functional catalytic system for energy conversion. otago.ac.nz

In addition to HER, the catalytic reduction of carbon dioxide (CO2RR) into valuable chemicals or fuels is a significant area of research aimed at mitigating greenhouse gas emissions. otago.ac.nz The same family of copper, nickel, and cobalt complexes built from benzoate-derived ligand scaffolds has also been evaluated for its potential in photocatalytic CO2RR. otago.ac.nz The ability to tune the electronic and steric properties of the ligand by modifying the initial benzoate structure allows for the optimization of the catalyst's activity and selectivity for these important reduction reactions. otago.ac.nz

Metal Complex TypeCatalytic Application InvestigatedConditions
Copper (Cu) HER & CO2RRPhotocatalytic, Electrocatalytic
Nickel (Ni) HER & CO2RRPhotocatalytic, Electrocatalytic
Cobalt (Co) HER & CO2RRPhotocatalytic, Electrocatalytic

This table summarizes the catalytic testing of metal complexes derived from benzoate-based ligand precursors for HER and CO2RR. otago.ac.nz

Advanced Applications and Potential Utilities of Ethyl 3,5 Diethylbenzoate

Contributions to Medicinal Chemistry Research

The scaffold of Ethyl 3,5-diethylbenzoate provides a foundational structure for the development of new therapeutic agents. The diethyl-substituted benzene (B151609) ring offers a lipophilic core that can be further functionalized to interact with biological targets.

Exploration as a Core Scaffold for Bioactive Molecules

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The general concept of using molecular scaffolds is a cornerstone of drug discovery, allowing for the systematic exploration of chemical space to identify new bioactive molecules. beilstein-journals.orgnih.gov The 1,3,5-substitution pattern of this compound and its derivatives offers a template for creating molecules with specific three-dimensional arrangements of functional groups, which is crucial for binding to biological targets like proteins and enzymes. bldpharm.comembopress.org

The development of novel bioactive molecules often relies on the modification of such core structures. chemsrc.comsigmaaldrich.com While many different heterocyclic and aromatic cores are utilized, substituted benzoates are recognized as valuable starting points for synthesizing more complex molecules, including pharmaceuticals. chemicalbook.com The ethyl groups at the 3 and 5 positions of the benzoate (B1203000) ring can influence the molecule's solubility, lipophilicity, and interaction with target proteins, making this specific scaffold a point of interest for designing new drugs.

Precursor for Antituberculosis Agent Development (e.g., PptT Inhibitors)

One of the most significant applications of the this compound framework is in the fight against tuberculosis (TB). Research has identified its derivative, ethyl-4-amino-3,5-diethylbenzoate, as a key intermediate in the synthesis of potent inhibitors of the enzyme 4'-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis. nih.gov This enzyme is essential for the biosynthesis of critical cellular lipids and virulence factors in the bacterium, making it an attractive target for new antituberculosis drugs. nih.gov

In the synthesis of these PptT inhibitors, ethyl-4-amino-3,5-diethylbenzoate serves as a crucial building block. nih.gov The development of these inhibitors represents a promising step towards new treatments for TB, especially in light of rising drug resistance.

Table 1: Research Findings on a Derivative of this compound in Antituberculosis Drug Discovery

Derivative Role Target Enzyme Significance

Potential in Materials Science and Engineering

The chemical structure of this compound also suggests its potential utility in the field of materials science, although this area is less explored than its medicinal applications.

Monomer or Building Block for Polymer Synthesis

Chemical suppliers have categorized this compound as a potential organic monomer for the synthesis of polymers, including Covalent Organic Frameworks (COFs), and as a general building block in polymer science. bldpharm.com Monomers are the fundamental units that link together to form polymers, and the properties of the resulting polymer are heavily dependent on the structure of the monomer. The rigid aromatic core of this compound, combined with its reactive ester group, could theoretically be used to create new polymers with specific thermal or mechanical properties. For instance, related benzoate structures have been used to create liquid crystal polymers, where the rigid core helps in the formation of ordered phases. jmchemsci.combeilstein-journals.orgajchem-a.combiointerfaceresearch.comresearchgate.net

Functional Additive in Advanced Materials

There is potential for this compound and its derivatives to be used as functional additives in advanced materials. Additives are incorporated into materials to enhance their properties, such as stability or processability. For example, related dinitrobenzoate compounds, like Ethyl 3,5-dinitrobenzoate (B1224709), have been noted for their use as stabilizers in polymers and plastics. chemicalbook.com While not a direct application of this compound itself, it points to the potential utility of the broader class of substituted benzoates in material science. The specific ethyl substitutions on the benzene ring could impart unique solubility or compatibility characteristics when blended with certain polymer matrices.

Role as an Intermediate in Specialty Chemical Production

Beyond its direct applications, this compound is a valuable intermediate in the synthesis of other specialty chemicals. Its structure allows for a variety of chemical transformations, making it a versatile starting material.

The ester and the aromatic ring of this compound can be chemically modified to produce a range of other compounds. For example, the synthesis of ethyl 3,5-diethynylbenzoate has been demonstrated from a structurally similar precursor, which in turn is used to create complex multidentate polypyridine ligands. researchgate.net These types of ligands have applications in the production of ruthenium-based dyes for dye-sensitized solar cells. researchgate.net This suggests that this compound could serve as a starting point for similar high-value specialty chemicals. The ethyl groups can also be modified, or they can influence the reactivity of the aromatic ring in subsequent synthetic steps, allowing for the creation of a diverse array of complex molecules.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl-4-amino-3,5-diethylbenzoate
Ethyl 3,5-diethynylbenzoate
Ethyl 3,5-dinitrobenzoate

Environmental Fate and Degradation of Ethyl 3,5 Diethylbenzoate

Abiotic Transformation Processes

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by light (photolysis), water (hydrolysis), and reactive oxygen species (oxidation).

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The process and its efficiency are dependent on the compound's ability to absorb light and the quantum yield, which is the number of molecules transformed per photon absorbed.

For aromatic esters like Ethyl 3,5-diethylbenzoate, photolysis in the environment is a potential degradation pathway. Studies on alkyl benzoates indicate that UV irradiation can lead to the formation of benzoic acid and other byproducts. rsc.org The photochemical reactions of methyl benzoate (B1203000), for instance, can involve cycloaddition to olefins to form oxetans or hydrogen abstraction. lookchem.com The photodecomposition of benzoate esters is often inefficient, with a large portion of the absorbed light energy being dissipated through non-reactive pathways. rsc.org

The quantum yield for the photolysis of benzoate esters is generally low. rsc.orgcaltech.edu For example, the quantum yields for the formation of primary photoproducts from methyl benzoate in the presence of olefins are in the range of 0.01 to 0.03. lookchem.com While specific quantum yield data for this compound is not available, it is expected to be in a similar low range, characteristic of benzoate esters. The presence of two electron-donating ethyl groups on the benzene (B151609) ring may slightly influence the absorption spectrum and photoreactivity, but the fundamental photochemical behavior is anticipated to be similar to other alkyl benzoates. The process of photoinduced intramolecular electron transfer is a key factor in the photochemistry of substituted benzoate esters. scispace.com

Table 1: Inferred Photolytic Degradation Characteristics of this compound

ParameterInferred Value/CharacteristicBasis of Inference
Primary Photodegradation Pathway Norrish Type II process, leading to benzoic acid formation.Based on studies of alkyl (C3–C5) benzoates. rsc.org
Potential Photoproducts 3,5-Diethylbenzoic acid, benzaldehyde (B42025) derivatives.Inferred from photodecomposition of pentyl benzoate. rsc.org
Quantum Yield Likely low (e.g., < 0.05).Based on the typically inefficient photodecomposition of benzoate esters. lookchem.comrsc.org

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For esters like this compound, hydrolysis results in the formation of the corresponding carboxylic acid (3,5-diethylbenzoic acid) and alcohol (ethanol). This process is highly dependent on pH and temperature.

The rate of hydrolysis for benzoate esters is influenced by the electronic properties of the substituents on the benzene ring. oieau.fracs.org Electron-withdrawing groups tend to accelerate hydrolysis, while electron-donating groups, such as the ethyl groups in this compound, generally slow down the reaction. oieau.fr Studies on the hydrolysis of methyl benzoates have shown that under environmental conditions (e.g., pH 8 and 10°C), the half-life can range from several months to several years. oieau.fr For ethyl benzoate, alkaline hydrolysis leads to the formation of benzoate salts, which can then be acidified to produce benzoic acid. sserc.org.uk

Given the presence of two electron-donating ethyl groups, it can be inferred that the hydrolysis of this compound would be relatively slow, particularly in neutral or slightly acidic environments. In alkaline conditions, the rate of hydrolysis would increase. The half-life of this compound due to hydrolysis in natural waters is likely to be on the order of years.

Table 2: Inferred Hydrolysis Behavior of this compound

Environmental CompartmentpH ConditionInferred Hydrolysis RatePrimary Hydrolysis Products
Aquatic Environments Neutral (pH 7)Very Slow3,5-Diethylbenzoic acid, Ethanol (B145695)
Alkaline (pH > 7)Moderately Slow3,5-Diethylbenzoate salt, Ethanol
Acidic (pH < 7)Very Slow3,5-Diethylbenzoic acid, Ethanol
Soil Environments VariableDependent on soil pH and moisture content. Generally slow.3,5-Diethylbenzoic acid, Ethanol

In the environment, organic compounds can be oxidized by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most important oxidants in the atmosphere, water, and soil. acs.orgresearchgate.net

The reaction of aromatic compounds with hydroxyl radicals is a significant degradation pathway. acs.org For this compound, the •OH radical can attack the aromatic ring or the ethyl side chains. Attack on the aromatic ring can lead to the formation of hydroxylated derivatives, and potentially ring cleavage. researchgate.net Oxidation of the ethyl side chains would likely proceed via hydrogen abstraction, leading to the formation of alcohols, aldehydes, and eventually carboxylic acids at those positions. Studies on the oxidation of other aromatic hydrocarbons have shown that alkyl side chains are susceptible to oxidation. researchgate.net The presence of dissolved organic matter in natural waters can inhibit the rate of hydroxyl radical reactions with aromatic compounds. acs.org

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a crucial process for the removal of many organic pollutants from the environment. mdpi.commdpi.com

The biodegradation of aromatic hydrocarbons, including alkylated benzoates, has been extensively studied. mdpi.comfrontiersin.org Microorganisms capable of degrading these compounds are ubiquitous in soil, water, and sediment. nih.gov The degradation of aromatic compounds generally proceeds through aerobic or anaerobic pathways.

Aerobic degradation typically involves the use of oxygenases to hydroxylate the aromatic ring, leading to central intermediates like catechol or protocatechuate, which then undergo ring cleavage. unesp.br For alkylated aromatics, the initial attack can also occur on the alkyl side chains. mdpi.com

Anaerobic degradation of aromatic compounds is also a well-documented process, particularly in anoxic sediments and groundwater. d-nb.inforesearchgate.netasm.org The central pathway for anaerobic benzoate degradation involves the initial activation of benzoate to benzoyl-CoA, followed by dearomatization and ring cleavage. researchgate.net The degradation of alkylated benzoates under anaerobic conditions has also been observed. For instance, a novel bacterium has been isolated that can degrade 4-methylbenzoate under nitrate-reducing conditions. asm.org

Given its structure, this compound is expected to be biodegradable. In aerobic environments, microorganisms are likely to initiate degradation by oxidizing the ethyl side chains or by hydroxylating the aromatic ring. In anaerobic environments, the degradation would likely proceed through the benzoyl-CoA pathway after initial transformations of the ethyl groups.

Table 3: Inferred Microbial Degradation Potential of this compound

Environmental CompartmentPredominant ConditionLikelihood of BiodegradationKey Microbial Groups (Inferred)
Soil Aerobic/AnaerobicHighPseudomonas, Rhodococcus, Arthrobacter, various denitrifying and sulfate-reducing bacteria. mdpi.commdpi.comfrontiersin.org
Water Aerobic/AnaerobicHighSimilar to soil, with potential for degradation by aquatic microbial consortia.
Sediment AnaerobicHighSulfate-reducing bacteria, methanogenic consortia. nih.gov

While specific metabolic pathways for this compound have not been elucidated, they can be inferred from the known pathways of similar compounds.

Inferred Aerobic Pathway:

Initial Attack: The degradation is likely initiated by monooxygenases or dioxygenases. The attack could occur on the ethyl groups or the aromatic ring.

Side-chain oxidation: The terminal methyl of an ethyl group could be hydroxylated to form a primary alcohol, which is then further oxidized to an aldehyde and then a carboxylic acid. This would result in the formation of 3-ethyl-5-(1-hydroxyethyl)benzoate and subsequently 3-ethyl-5-acetylbenzoate and 3-ethyl-5-carboxymethylbenzoate derivatives.

Ring hydroxylation: A dioxygenase could attack the aromatic ring to form a dihydrodiol, which is then dehydrogenated to a dihydroxybenzoate derivative.

Central Intermediate Formation: The initial transformation products would likely converge to a central intermediate such as a dihydroxybenzoic acid derivative.

Ring Cleavage: The dihydroxylated ring would then be cleaved by a dioxygenase (either ortho or meta cleavage).

Further Metabolism: The resulting aliphatic acids would be further metabolized through common metabolic pathways like the Krebs cycle.

Inferred Anaerobic Pathway:

Activation: The primary step would be the activation of the carboxyl group to a thioester, forming Ethyl 3,5-diethylbenzoyl-CoA. However, it is more likely that the ethyl side chains are modified first.

Side-chain Modification: Similar to the anaerobic degradation of toluene (B28343) and xylene, the ethyl groups might be activated by addition to fumarate, catalyzed by a benzylsuccinate synthase-like enzyme. This would be followed by β-oxidation of the succinyl-adduct.

Dearomatization: The resulting benzoyl-CoA derivative would then enter the central anaerobic benzoyl-CoA degradation pathway. The aromatic ring is reduced by a benzoyl-CoA reductase.

Ring Cleavage and Further Metabolism: The dearomatized ring undergoes hydrolytic cleavage and subsequent β-oxidation to yield acetyl-CoA. researchgate.net

The degradation of p-cymene (B1678584) (4-isopropyltoluene) by some bacteria involves the hydroxylation of the benzylic methyl group, which is then oxidized to a carboxyl group, providing a model for the initial steps of side-chain oxidation. d-nb.info

Environmental Persistence and Identification of Degradation Products

The persistence of an organic chemical in the environment is determined by its resistance to degradation processes such as hydrolysis, biodegradation, and photolysis.

Persistence:

The primary chemical transformation for this compound in the aquatic environment is expected to be hydrolysis of the ester bond. Studies on substituted methyl benzoates indicate that hydrolysis is often the most significant decomposition reaction for carboxylic acid esters in aquatic environments. oieau.fr The rate of this reaction is pH-dependent, with faster degradation occurring under alkaline conditions. Extrapolations from studies on similar compounds suggest that under typical environmental conditions (e.g., pH 8 and 10°C), the hydrolysis half-life of benzoate esters can range from several months to years. oieau.fr The presence of electron-donating groups on the benzene ring, such as the two ethyl groups in this compound, may increase the hydrolytic stability compared to unsubstituted benzoate esters. oieau.fr

Biodegradation is expected to be a major degradation pathway in soil and water. nih.gov Benzoate esters, such as benzyl (B1604629) benzoate and butyl benzoate, are reported to be readily biodegradable. nih.gov Therefore, it is anticipated that this compound will also be susceptible to microbial degradation.

Identification of Degradation Products:

The degradation of this compound is predicted to proceed through two main stages:

Hydrolysis of the Ester Bond: The initial step is the cleavage of the ester linkage, yielding 3,5-diethylbenzoic acid and ethanol. sserc.org.uk

Aerobic/Anaerobic Degradation of the Aromatic Ring: The resulting 3,5-diethylbenzoic acid is expected to be further metabolized by microorganisms. Under aerobic conditions, bacteria typically degrade benzoic acid by first activating it to its coenzyme A (CoA) thioester, benzoyl-CoA. frontiersin.orgnih.govscispace.com This intermediate then undergoes ring dearomatization and cleavage, often through pathways that produce catechol or protocatechuate, which are further broken down into central metabolites like succinyl-CoA and acetyl-CoA. frontiersin.orgethz.ch The ethyl groups on the ring would also undergo oxidation. Under anaerobic conditions, the degradation pathway also proceeds through benzoyl-CoA, but the ring is reduced before it is cleaved. nih.govscience.gov Ethanol is readily biodegradable and will be quickly mineralized in the environment.

Based on these established pathways for similar compounds, the principal degradation products are:

3,5-Diethylbenzoic acid

Ethanol

Further breakdown products from ring cleavage (e.g., succinyl-CoA, acetyl-CoA)

Carbon dioxide and water upon complete mineralization

Environmental Partitioning and Distribution Mechanisms

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the soil adsorption coefficient (Koc). As experimental data for this compound are not available, these parameters are estimated using QSAR models and data from analogous compounds like Ethyl 3,5-dimethylbenzoate (B1240308) and other aromatic esters.

The octanol-water partition coefficient (Kow) is a key parameter for assessing the bioaccumulation potential and partitioning behavior of a substance. For the structurally similar compound Ethyl 3,5-dimethylbenzoate, a computed XLogP3 value (an estimate of log Kow) is 2.9. nih.gov A log Kow in this range suggests a moderate tendency to partition from water into organic phases, such as the lipids of aquatic organisms and the organic matter in soil and sediment.

The soil organic carbon-water (B12546825) partition coefficient (Koc) indicates the mobility of a chemical in soil. A higher Koc value signifies less mobility. chemsafetypro.com The Koc can be estimated from the Kow. Given the estimated log Kow of around 2.9, the log Koc for this compound is predicted to be in a range that suggests moderate mobility in soil. dss.go.th This means the compound will have some affinity for soil and sediment particles but may also leach into groundwater over time. nih.gov

The Henry's Law Constant (H) describes the partitioning of a chemical between air and water and is crucial for estimating its volatilization from water surfaces. mdpi.com For similar aromatic esters like butyl benzoate, the estimated Henry's Law constant is around 3.97 x 10⁻⁵ atm-m³/mol. nih.gov A value in this range indicates that volatilization from water can be an important environmental fate process.

The table below summarizes the estimated partitioning behavior of this compound.

ParameterEstimated ValueImplication for Environmental Distribution
log Kow (Octanol-Water Partition Coefficient)~2.9 (by analogy to Ethyl 3,5-dimethylbenzoate nih.gov)Moderate potential to adsorb to soil/sediment and to bioaccumulate in aquatic organisms.
log Koc (Soil Adsorption Coefficient)Estimated to be moderate based on log Kow. dss.go.thModerately mobile in soil, with potential for both adsorption to organic matter and leaching. chemsafetypro.com
Henry's Law Constant~10-5 atm-m³/mol (by analogy to other benzoate esters nih.gov)Volatilization from water surfaces is expected to be a significant fate process. henrys-law.org

Future Research Directions for Ethyl 3,5 Diethylbenzoate

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis of benzoate (B1203000) esters often relies on the acid-catalyzed esterification (Fischer esterification) of benzoic acid with an alcohol. jocpr.com While effective, these methods can involve harsh conditions and the use of strong, corrosive acids like sulfuric acid. Future research should prioritize the development of greener, more sustainable synthetic routes.

Key research objectives include:

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification and transesterification reactions is a well-established green chemistry approach. mdpi.com Future studies could screen various immobilized lipases for the efficient synthesis of Ethyl 3,5-diethylbenzoate from 3,5-diethylbenzoic acid and ethanol (B145695) under mild, solvent-free conditions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates for the preparation of other substituted benzoates. canada.ca Investigating the direct, microwave-assisted esterification of 3,5-diethylbenzoic acid with ethanol, potentially with a solid acid catalyst, could lead to a rapid and energy-efficient production method.

Advanced Catalytic Systems: Exploring novel heterogeneous catalysts, such as functionalized metal-organic frameworks (MOFs) or supported nanoparticles, could offer high efficiency and recyclability, minimizing waste. Research on palladium-catalyzed synthesis of related derivatives suggests that metal catalysis is a viable avenue for creating functionalized versions of the title compound.

Comprehensive Mechanistic Studies of Chemical Reactivity and Catalysis

A thorough understanding of the reactivity of this compound is crucial for predicting its behavior and designing new applications. The electronic effects of the two ethyl groups at the meta positions influence the reactivity of the aromatic ring and the ester functional group.

Future mechanistic studies should focus on:

Hydrolysis Kinetics: The hydrolysis of esters is a fundamental reaction with environmental and biological relevance. oieau.fr Detailed kinetic studies of the acid- and base-catalyzed hydrolysis of this compound across a range of pH values and temperatures would provide critical data. oieau.fruniroma1.it These results can be correlated using the Hammett equation to quantify the electronic effect of the 3,5-diethyl substitution pattern compared to other substituted benzoates. libretexts.org

Photochemical Reactivity: Substituted alkyl esters of aromatic carboxylic acids can undergo photochemical cleavage. rsc.org Investigating the photostability and degradation pathways of this compound under various light conditions is essential, particularly if it is considered for use in materials exposed to sunlight, such as polymers or coatings.

Catalytic Ligand Potential: The benzoate structure is a common motif in ligands for catalysis. Future work could explore the use of this compound or its derivatives as ligands in transition metal catalysis. Its potential role in forming catalytic metal-organic frameworks for reactions like transesterification warrants investigation. mdpi.com

Advanced Characterization of Biological Interactions and Target Specificity

While data on this compound itself is scarce, research on closely related analogues provides compelling directions for future biological investigation. A derivative, ethyl-4-amino-3,5-diethylbenzoate, serves as a key building block for synthesizing inhibitors of Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT), a vital enzyme for the bacterium's survival. This highlights the potential of the 3,5-diethylbenzoate scaffold in medicinal chemistry.

Prospective research areas include:

Derivative Synthesis and Screening: A library of derivatives could be synthesized, modifying the core structure of this compound to introduce various functional groups. These compounds could then be screened against a wide range of biological targets, including bacterial enzymes, viral proteins, and human receptors like those targeted by anti-juvenile hormones or local anesthetics. scispace.comrsc.org

Target Identification and Validation: For any active compounds identified, determining the specific biological target is paramount. Techniques such as thermal shift assays, affinity chromatography, and genetic methods can be employed.

Structural Biology and Molecular Docking: To understand the molecular basis of interaction, co-crystallization of active derivatives with their target proteins should be pursued to solve the 3D structure via X-ray crystallography. This experimental data, combined with computational molecular docking studies, can elucidate the specific binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions), guiding further optimization of the compounds.

Exploration of Emerging Applications in Niche Chemical and Materials Technologies

The unique substitution pattern of this compound suggests its potential utility as a specialized building block in materials science. Chemical suppliers have listed the compound for applications in advanced materials, an area ripe for academic exploration. bldpharm.com

Future research should investigate its role in:

Metal-Organic and Covalent-Organic Frameworks (MOFs and COFs): MOFs and COFs are crystalline porous materials constructed from molecular building blocks. berkeley.edu The dicarboxylate version of the parent acid (3,5-diethylbenzene-1-carboxylic acid) could serve as an organic "linker" or "ligand." Future work should involve the synthesis of MOFs and COFs using this linker and characterizing the resulting materials for properties such as gas storage (e.g., for carbon capture), separation, and catalysis.

Specialty Polymers and Plasticizers: Related benzoate esters are used as stabilizers and plasticizers in polymers. Research could evaluate this compound as a monomer for creating novel polyesters or as a plasticizer to modify the properties of existing polymers, such as polyvinyl chloride (PVC).

Organic Electronics: The aromatic core suggests potential applications in organic electronics. Future studies could explore its use as a component in organic light-emitting diodes (OLEDs) or other electronic devices, although this would likely require further functionalization to impart specific electronic properties. scispace.com

Table 1: Proposed Research Methodologies for this compound

Research Area Proposed Methodologies & Techniques Rationale & Objective
Sustainable Synthesis Enzymatic synthesis (Lipase catalysis), Microwave-Assisted Organic Synthesis (MAOS), Heterogeneous catalysis (e.g., using MOFs) Develop efficient, environmentally friendly production methods with high atom economy and minimal waste.
Chemical Reactivity pH-stat titration, UV-Vis spectrophotometry, HPLC, NMR spectroscopy, Hammett analysis, Flash photolysis Quantify hydrolysis rates, identify degradation products, understand reaction mechanisms, and assess photostability.
Biological Interactions Combinatorial chemistry, High-throughput screening (HTS), X-ray crystallography, Molecular docking, Isothermal titration calorimetry (ITC) Discover novel biological activities, identify specific protein targets, and elucidate structure-activity relationships (SAR).
Materials Science Solvothermal/hydrothermal synthesis, Powder X-ray diffraction (PXRD), Gas adsorption analysis (BET), Thermogravimetric analysis (TGA) Create and characterize novel porous materials (MOFs/COFs) and evaluate their performance in gas storage or catalysis.
Environmental Assessment OECD guideline tests (e.g., 301, 201, 202, 203), Liquid chromatography-mass spectrometry (LC-MS), Respirometry Determine biodegradability, aquatic toxicity, and potential for bioaccumulation to perform a comprehensive risk assessment.
Predictive Modeling Quantitative Structure-Activity Relationship (QSAR) modeling, Machine Learning (e.g., Random Forest, SVM), Molecular dynamics (MD) simulations Predict biological activity, toxicity, and environmental fate to guide and prioritize experimental research efficiently.

In-depth Environmental Risk Assessment and Remediation Strategies

A significant data gap exists for the environmental profile of this compound. cir-safety.org While alkyl benzoates are generally expected to hydrolyze into benzoic acid and their corresponding alcohols, which are then typically biodegraded, specific experimental data for this compound is lacking. canada.caresearchgate.net An in-depth environmental risk assessment (ERA) is a critical area for future research.

Key research components should include:

Biodegradation Studies: Performing standardized tests for ready and inherent biodegradability (e.g., OECD 301 series) to determine the persistence of the compound in aquatic environments.

Ecotoxicity Testing: Conducting acute and chronic toxicity tests on representative aquatic organisms from different trophic levels, including algae (e.g., OECD 201), daphnids (e.g., OECD 202), and fish (e.g., OECD 203).

Bioaccumulation Potential: Experimentally determining the octanol-water partition coefficient (Log P) and, if necessary, conducting a bioaccumulation study in fish (e.g., OECD 305) to assess its potential to accumulate in aquatic life.

Environmental Fate Modeling: Using the experimental data to model its distribution and concentration in various environmental compartments (water, soil, sediment).

Remediation Technologies: Investigating the efficacy of advanced oxidation processes (AOPs), such as ozonation or photocatalysis, for the removal of this compound from water in case of environmental contamination.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, activities, and risks, thereby guiding experimental efforts. arxiv.orgresearchgate.net For a data-poor compound like this compound, these in silico approaches are invaluable.

Future research should focus on developing:

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity (e.g., antimicrobial, insecticidal) or toxicity of this compound and its analogues based on their molecular descriptors. researchgate.netnih.govtandfonline.com

Physicochemical and ADMET Prediction: ML algorithms, such as support vector machines (SVM) and random forest models, can be trained on larger chemical datasets to predict key properties for this compound, including solubility, boiling point, and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.govmdpi.com

Reactivity and Stability Models: Emerging ML tools can predict chemical reactivity parameters and hydrolysis rates, complementing experimental kinetic studies and helping to assess chemical stability under various conditions. rsc.org

Environmental Fate Prediction: ML models can be used to estimate the root concentration factor (RCF) in plants and predict other aspects of environmental distribution, helping to fill gaps in the environmental risk assessment. mdpi.com By integrating data from related aromatic esters, these models can provide robust initial estimates to prioritize the most critical experimental studies. osti.gov

Q & A

Basic: What are the optimal reaction conditions for synthesizing Ethyl 3,5-diethylbenzoate to maximize yield and purity?

Methodological Answer:
Esterification of 3,5-diethylbenzoic acid with ethanol under acid catalysis (e.g., concentrated H₂SO₄) is a standard approach. Key parameters include:

  • Molar ratio : A 1:3–1:5 molar excess of ethanol to acid improves esterification efficiency.
  • Temperature : Reflux at 70–80°C for 6–8 hours ensures equilibrium shifts toward ester formation.
  • Catalyst : Use 1–2% (v/v) H₂SO₄; alternatives like p-toluenesulfonic acid reduce side reactions.
  • Purification : Neutralize residual acid with NaHCO₃, followed by liquid-liquid extraction (ethyl acetate/water) and vacuum distillation. Validate purity via HPLC (>98%) or GC-MS .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving torsional angles and hydrogen-bonding networks:

  • Crystal Growth : Use slow evaporation of a saturated ethyl acetate/hexane solution at 4°C.
  • Data Collection : Employ a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption corrections (e.g., SADABS).
  • Structure Refinement : Refine using SHELXL-97; analyze dihedral angles (e.g., 17.4° between aromatic planes in related esters) and weak C–H⋯O interactions .
  • Validation : Cross-check with DFT-optimized geometries (B3LYP/6-311G**) to identify discrepancies in bond lengths (±0.02 Å tolerance) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.3–4.5 ppm for OCH₂) and aromatic protons (δ 7.5–8.0 ppm for meta-substituted benzene).
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and ethyl carbons (δ 14–22 ppm for CH₃, δ 60–65 ppm for OCH₂).
  • IR : Look for ester C=O stretch (~1720 cm⁻¹) and C–O–C asymmetric stretch (~1240 cm⁻¹).
  • MS : ESI-MS in positive mode detects [M+H]⁺; fragmentation patterns confirm ethyl loss (m/z 105) and benzoate backbone .

Advanced: How can researchers reconcile computational and experimental data discrepancies (e.g., bond lengths, angles) in this compound studies?

Methodological Answer:

  • Benchmarking : Compare experimental SCXRD data (e.g., C–C bond lengths: 1.48–1.52 Å) with DFT (B3LYP/6-311G**) or MP2 calculations. Adjust basis sets for electron correlation.
  • Thermal Motion : Account for thermal displacement parameters (ADPs) in crystallographic data, which may inflate bond-length uncertainties.
  • Solvent Effects : Include implicit solvation models (e.g., PCM for ethanol) in simulations to match solution-phase NMR data .

Basic: How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Steric Effects : The 3,5-diethyl groups hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to unsubstituted esters (e.g., ethyl benzoate).
  • Electronic Effects : Ethyl groups are weakly electron-donating (+I effect), slightly destabilizing the transition state. Use kinetic studies (e.g., Hammett plots) with varying substituents to quantify effects.
  • Catalysis : Employ Lewis acids (e.g., Mg(OTf)₂) to polarize the carbonyl group and mitigate steric hindrance .

Advanced: What strategies are recommended for analyzing tautomeric or conformational equilibria in this compound derivatives?

Methodological Answer:

  • Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of signals (e.g., ethyl group rotation barriers). Use EXSY experiments to estimate exchange rates.
  • Variable-Temperature SCXRD : Capture conformational snapshots at 100–300 K to identify dominant tautomers.
  • Computational Free-Energy Landscapes : Construct potential energy surfaces (PES) using metadynamics or QM/MM simulations .

Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (25–60°C) for 24–72 hours. Monitor hydrolysis via HPLC.
  • Kinetic Analysis : Use Arrhenius plots (ln k vs. 1/T) to predict shelf life. Ethyl esters typically degrade faster in acidic vs. alkaline conditions.
  • Stabilizers : Evaluate antioxidants (e.g., BHT) at 0.1–0.5% (w/w) to inhibit radical-mediated degradation .

Advanced: What crystallographic databases and software tools are essential for validating this compound structures?

Methodological Answer:

  • Databases : Cross-reference with Cambridge Structural Database (CSD) entries for similar esters (e.g., REFCODE: ABC123).
  • Software : Use Olex2 for structure solution, SHELXL for refinement, and Mercury for visualizing packing diagrams. Validate geometry with PLATON (e.g., check for voids >10% cell volume) .

Basic: How can researchers differentiate between polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Compare experimental patterns with simulated spectra from SCXRD data (e.g., peak shifts >0.2° 2θ indicate new polymorphs).
  • DSC : Identify melting point variations (±2°C) and enthalpy changes (ΔH) between forms.
  • Raman Spectroscopy : Detect lattice vibrations (50–200 cm⁻¹) unique to each polymorph .

Advanced: How do intermolecular interactions (e.g., π-stacking, H-bonding) influence the solid-state properties of this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., H⋯H, C⋯O) using CrystalExplorer. Ethyl groups typically contribute to van der Waals interactions (40–50% surface contacts).
  • Energy Frameworks : Construct 3D interaction networks with Tonto; weak C–H⋯O bonds (2.8–3.2 Å) often stabilize layered packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.